Ampk-IN-3
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Overview
Description
It has shown significant inhibitory activity against AMPK (α2) with an IC50 of 60.7 nM, AMPK (α1) with an IC50 of 107 nM, and KDR with an IC50 of 3820 nM . AMPK-IN-3 is primarily used in cancer research due to its ability to inhibit AMPK without affecting cell viability or causing significant cytotoxicity in K562 cells .
Preparation Methods
The synthetic routes and reaction conditions for AMPK-IN-3 involve several stepsThe specific synthetic routes and industrial production methods are detailed in specialized chemical synthesis literature and protocols .
Chemical Reactions Analysis
AMPK-IN-3 undergoes various types of chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the oxidation state of the compound.
Substitution Reactions: Common reagents and conditions used in these reactions include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
AMPK-IN-3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a tool compound to study the inhibition of AMPK.
Biology: Helps in understanding the role of AMPK in cellular energy homeostasis and metabolism.
Medicine: Investigated for its potential therapeutic applications in cancer treatment due to its ability to inhibit AMPK.
Industry: Utilized in the development of new drugs targeting AMPK .
Mechanism of Action
AMPK-IN-3 exerts its effects by selectively inhibiting the activity of AMPK. AMPK is a central regulator of energy homeostasis, and its inhibition by this compound leads to a decrease in ATP-generating catabolic pathways and an increase in energy-consuming anabolic pathways. The molecular targets and pathways involved include the phosphorylation of downstream targets that modulate metabolic enzymes, transcription factors, and other regulatory proteins .
Comparison with Similar Compounds
AMPK-IN-3 is compared with other similar compounds, such as:
Metformin: An indirect activator of AMPK used in the treatment of type 2 diabetes.
Phenformin: Another indirect activator of AMPK with similar applications as metformin.
PF-739: A direct pan-activator of AMPK that binds to the β1 and β2 isoforms
This compound is unique due to its high selectivity and potency in inhibiting AMPK without causing significant cytotoxicity, making it a valuable tool in cancer research .
Properties
Molecular Formula |
C25H33N5O3 |
---|---|
Molecular Weight |
451.6 g/mol |
IUPAC Name |
5-[(Z)-[5-(3-amino-3-oxopropyl)-2-oxo-1H-indol-3-ylidene]methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C25H33N5O3/c1-5-30(6-2)12-11-27-25(33)23-15(3)21(28-16(23)4)14-19-18-13-17(8-10-22(26)31)7-9-20(18)29-24(19)32/h7,9,13-14,28H,5-6,8,10-12H2,1-4H3,(H2,26,31)(H,27,33)(H,29,32)/b19-14- |
InChI Key |
IQUHNNUWFFXNMM-RGEXLXHISA-N |
Isomeric SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)/C=C\2/C3=C(C=CC(=C3)CCC(=O)N)NC2=O)C |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC(=C1C)C=C2C3=C(C=CC(=C3)CCC(=O)N)NC2=O)C |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.